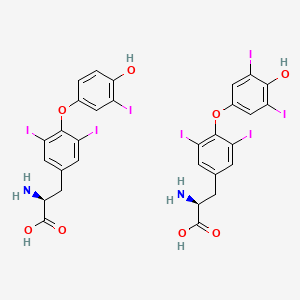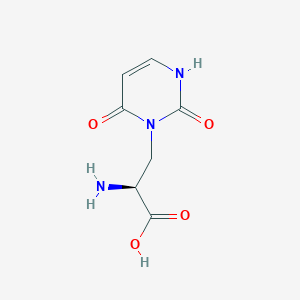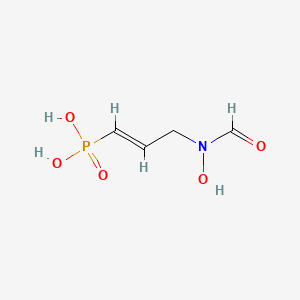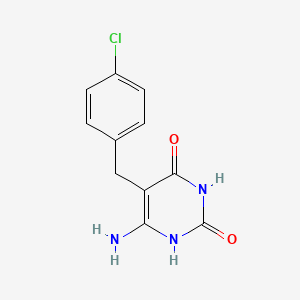
6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1h,3h)-dione is a synthetic organic compound that belongs to the class of uracil derivatives Uracil is one of the four nucleobases in the nucleic acid of RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1h,3h)-dione typically involves the following steps:
Starting Material: The synthesis begins with uracil as the starting material.
Chlorobenzylation: The uracil is subjected to a chlorobenzylation reaction where a 4-chlorobenzyl group is introduced. This is usually achieved using 4-chlorobenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Amination: The chlorobenzylated uracil is then aminated to introduce the amino group at the 6th position. This can be done using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorobenzyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines.
Biology: The compound is used in biochemical studies to understand its interaction with biological macromolecules like DNA and RNA.
Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes involved in nucleic acid synthesis, thereby exerting its antiviral or anticancer effects. The compound may also interact with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorobenzyl)-6-methyluracil: Similar structure with a methyl group instead of an amino group.
5-(4-Chlorobenzyl)-6-hydroxyuracil: Contains a hydroxyl group at the 6th position.
5-(4-Chlorobenzyl)-6-ethyluracil: Features an ethyl group at the 6th position.
Uniqueness
6-amino-5-(4-chlorobenzyl)pyrimidine-2,4(1h,3h)-dione is unique due to the presence of both the 4-chlorobenzyl and amino groups, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
6-amino-5-[(4-chlorophenyl)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-7-3-1-6(2-4-7)5-8-9(13)14-11(17)15-10(8)16/h1-4H,5H2,(H4,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZKNLMSEQZXFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(NC(=O)NC2=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224479 |
Source


|
| Record name | 5-(4-Chlorobenzyl)-6-aminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30224479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73908-08-4 |
Source


|
| Record name | 5-(4-Chlorobenzyl)-6-aminouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Chlorobenzyl)-6-aminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30224479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


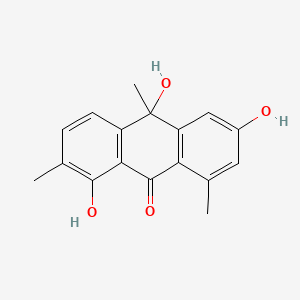



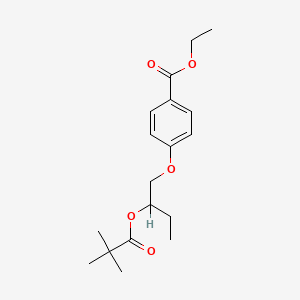
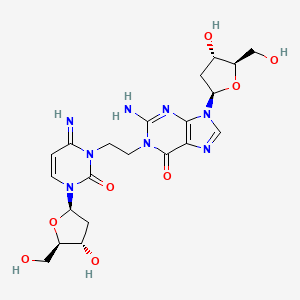
![beta-D-Glucopyranose, diglycoside with (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol](/img/structure/B1202980.png)
![9-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B1202981.png)
